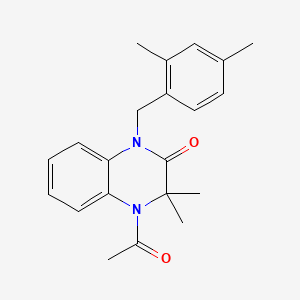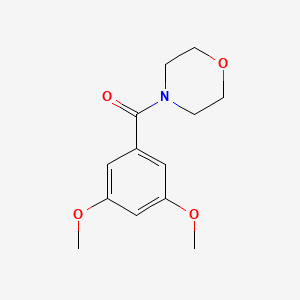
4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has shown promising results in various studies conducted to evaluate its biochemical and physiological effects.
Applications De Recherche Scientifique
4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Furthermore, this compound has been evaluated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a key role in the pathogenesis of various diseases. Additionally, this compound has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exhibits various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress. Additionally, this compound has been shown to exhibit antitumor effects by inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its low toxicity. This compound has been shown to be relatively safe and well-tolerated in animal studies. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in a controlled manner.
Orientations Futures
There are several future directions for the research on 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One of the future directions is to evaluate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to evaluate its potential use as an antidepressant and anxiolytic agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on optimizing the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,4-dimethylbenzylamine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been reported to yield a high purity product with good yield.
Propriétés
IUPAC Name |
4-acetyl-1-[(2,4-dimethylphenyl)methyl]-3,3-dimethylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-10-11-17(15(2)12-14)13-22-18-8-6-7-9-19(18)23(16(3)24)21(4,5)20(22)25/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNJRUDOTHBYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-1-[(2,4-dimethylphenyl)methyl]-3,3-dimethylquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1'-[2-(1H-pyrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631360.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5631381.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)
![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5631411.png)
![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)
![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)
